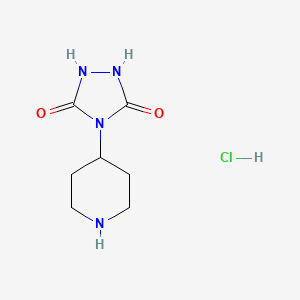

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

説明

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride is a heterocyclic compound featuring a triazolidine-dione core substituted with a piperidinyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and analytical applications.

特性

IUPAC Name |

4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,9,12)(H,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDKVRCGBTUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Multi-Component Cyclization and Functionalization

This approach involves a multi-step synthesis beginning with the formation of the triazolidine ring, followed by the attachment of the piperidine group. The key steps include:

- Step 1: Condensation of a suitable hydantoin derivative or 2,4-dioxoimidazolidine precursor with a piperidine derivative.

- Step 2: Cyclization to form the 1,2,4-triazolidine-3,5-dione core.

- Step 3: Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions.

- Step 4: Salt formation with hydrochloric acid to produce the hydrochloride salt.

A patent (EP3750888A1) describes the preparation of crystalline forms of similar compounds, emphasizing the importance of polymorphic control for stability and bioavailability. The process involves crystallization from suitable solvents, with seeding to promote the desired polymorph.

Typical conditions include refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with subsequent purification via filtration and washing.

Direct Synthesis from Hydantoin Derivatives and Piperidine

- Starting materials: 4,5-dihydro-1H-imidazol-2-one derivatives (hydantoin analogs) and piperidine derivatives.

- Reaction conditions: Reflux in acetic acid or ethanol with catalysts such as p-toluenesulfonic acid or ammonium salts.

- Procedure: The hydantoin derivative reacts with piperidine under reflux, facilitating ring opening and subsequent cyclization to form the triazolidine ring with the attached piperidine moiety.

Similar methods are reported in the synthesis of related imidazolidine-2,4-diones, where refluxing in acetic acid for 4–6 hours yields the target compound.

Purification involves filtration, washing, and drying, followed by optional salt formation with hydrochloric acid to produce the hydrochloride salt.

Cyclocondensation Using Oxalyl Chloride and Amine Precursors

- Step 1: Synthesis of 1,2,4-triazolidine-3,5-dione core via cyclocondensation of amino acids or hydantoins with oxalyl chloride.

- Step 2: Nucleophilic substitution with piperidine derivatives to attach the piperidin-4-yl group.

- Step 3: Acidic work-up to generate the hydrochloride salt.

A recent study discusses the use of oxalyl chloride in the synthesis of heterocyclic compounds, including triazolidine derivatives, via multi-component reactions involving amines, which can be adapted for piperidine derivatives.

The process involves initial formation of acyl chlorides, followed by cyclization and substitution steps under reflux conditions.

Crystallization and Salt Formation

- After synthesis of the free base, the compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or water).

- Hydrochloric acid (HCl) gas or aqueous HCl solution is then used to protonate the amine group, forming the hydrochloride salt.

- Crystallization is promoted by cooling or seeding, with purification by filtration and drying.

- The patent EP3750888A1 emphasizes the importance of crystallization conditions to obtain polymorphic form A with high purity (>95%), which is crucial for pharmaceutical applications.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Conditions | Purification | Remarks |

|---|---|---|---|---|---|---|

| Multi-Component Cyclization | Hydantoin derivatives + Piperidine derivatives | Acid catalysts (e.g., p-toluenesulfonic acid) | DMF, acetonitrile | Reflux (80–120°C), 4–6 hrs | Filtration, washing | Polymorphic control via seeding |

| Direct Reflux in Acid | Hydantoin + Piperidine | Acetic acid or ethanol | Reflux | 4–6 hrs | Filtration, washing | Suitable for scale-up |

| Oxalyl Chloride Route | Amino acids/hydantoins + Oxalyl chloride + Piperidine | Oxalyl chloride, base | Dichloromethane, ethanol | Reflux, 2–4 hrs | Crystallization | Efficient multi-step process |

| Salt Formation | Free base + HCl | Hydrochloric acid | Water, ethanol | Room temperature | Filtration | Ensures pharmaceutical grade salt |

化学反応の分析

Types of Reactions: 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride has been explored for its potential in drug development. Its structure allows for interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : Research is ongoing to evaluate its efficacy against viral infections.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield piperidine derivatives.

- Substitution Reactions : The piperidine ring can undergo nucleophilic substitution with alkyl halides.

Data Table: Summary of Chemical Reactions

| Reaction Type | Reactants | Conditions | Major Products |

|---|---|---|---|

| Oxidation | This compound | Hydrogen peroxide in acidic medium | Corresponding N-oxides |

| Reduction | This compound | Lithium aluminum hydride in anhydrous ether | Reduced piperidine derivatives |

| Substitution | This compound + Alkyl halides | Presence of base (NaOH) | Substituted piperidine derivatives |

Case Study 1: Antimicrobial Screening

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups. This suggests potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Development

In research focusing on antiviral properties, scientists synthesized derivatives of the compound and tested their efficacy against influenza virus strains. Some derivatives showed promising results in inhibiting viral replication in vitro.

作用機序

The mechanism of action of 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The triazolidine-dione moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding or other interactions with biological molecules.

類似化合物との比較

a. 4-[4-(1-Piperidinyl)phenyl]-1,2,4-triazolidine-3,5-dione (VII)

b. 4-(4-Ethynylphenyl)-1,2,4-triazolidine-3,5-dione (8e)

- Structure : Ethynylphenyl substituent introduces alkyne functionality.

- Synthesis : Derived from 4-ethynylaniline hydrochloride in a two-step process (38% yield) .

- Characterization : NMR data (δ 10.6 ppm for NH protons) and HRMS confirm structure .

c. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (CAS 140707-19-3)

d. 4-(4-R-phenyl)-1,2,4-triazolidine-3,5-diones (1-5)

Stability and Reactivity

- Thermal Rearrangement :

- Electrochemical Oxidation :

Analytical and Pharmacological Profiles

- Analytical Techniques :

- Pharmacological Potential: Piperazinyl/chlorophenyl analogs (e.g., CAS 153707-88-1) are explored for pharmacological activity but face discontinuation due to stability or efficacy issues .

Data Tables

Table 2: Stability and Reactivity

生物活性

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride is a compound belonging to the triazolidine class, characterized by a piperidine moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates its potential applications in cancer therapy, antimicrobial activity, and as a histone deacetylase inhibitor.

Chemical Structure

The molecular formula for this compound can be represented as . Its structure features a triazolidine ring fused with a piperidine group, which is believed to enhance its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy as a histone deacetylase (HDAC) inhibitor. In one research effort involving a series of hydroxamic acid-based HDAC inhibitors that incorporated the triazolidine scaffold, several compounds exhibited significant inhibition rates against HDACs at concentrations as low as 1 μM. Notably, two derivatives showed over 90% inhibition against HDAC6, a target implicated in various cancers .

2. Antimicrobial Properties

Compounds within the triazole family have been reported to possess antimicrobial properties. The presence of the piperidine moiety in this compound may contribute to enhanced interactions with microbial targets. Related compounds have demonstrated broad-spectrum activity against bacteria and fungi .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring is known for its capacity to form complexes with metal ions and other biomolecules, which may play a role in its anticancer and antimicrobial effects .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride in laboratory settings?

- Methodological Answer : Adopt standard safety measures for organic compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks; transfer to fresh air immediately if exposure occurs .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention promptly .

Note: Limited toxicity data exists for this compound, so extrapolate precautions from structurally similar piperidine derivatives .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Solvents : Use dichloromethane (DCM) for reactions involving piperidine intermediates, as it enhances solubility and reaction efficiency .

- Purification : Employ column chromatography with silica gel (e.g., 60–120 mesh) and a gradient elution (e.g., 5–20% methanol in DCM) to isolate the target compound .

- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) and reaction time (e.g., 12–24 hours under reflux) .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column with a buffer (e.g., 15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) and UV detection at 254 nm .

- NMR : Analyze ¹H/¹³C spectra in DMSO-d₆ to confirm piperidine and triazolidine ring proton environments .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~292.2) .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect precipitation .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. What computational strategies can predict the reaction pathways for modifying the triazolidine-dione core?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies for ring-opening or substitution reactions .

- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to explore plausible intermediates and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor/enzyme interactions (e.g., GPCRs, kinases) .

- Meta-Analysis : Compare datasets via ANOVA or Bayesian modeling to isolate confounding variables (e.g., assay pH, incubation time) .

Q. What methodologies are effective for studying the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Assays : Conduct time-dependent inhibition studies with varying substrate concentrations (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2.0 Å resolution .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste and enhance recyclability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。